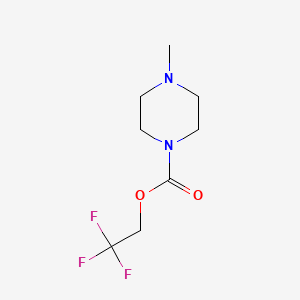

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

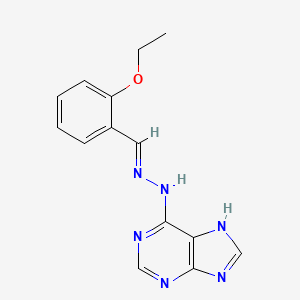

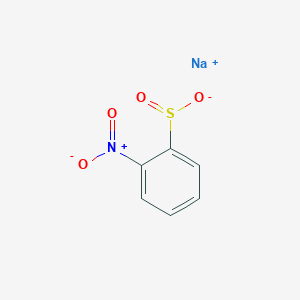

“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C16H21FN2O3S. It has a molecular weight of 340.41. The compound contains a piperidine ring, which is a common structure in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized using various intra- and intermolecular reactions . The synthesis of such compounds is an important area of organic chemistry due to their wide range of biological activities .Molecular Structure Analysis

The compound contains a piperidine ring, a cyclopropane ring, and a sulfonamide group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of these functional groups could influence the compound’s reactivity and biological activity.Applications De Recherche Scientifique

Selective 5-HT7 Receptor Antagonists

Research indicates that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide, can be a strategy for designing selective 5-HT7 receptor ligands. These compounds could offer potential therapeutic applications for CNS disorders due to their distinct antidepressant-like and pro-cognitive properties demonstrated in vivo in mice and rats (Canale et al., 2016).

Cyclin-Dependent Kinase Inhibitors

The modification of beta-piperidinoethylsulfides, which shares structural motifs with this compound, has been shown to produce compounds that inhibit cyclin-dependent kinase CDK2. This class of inhibitors has implications in cancer therapy, offering a method for controlling cell cycle progression and tumor growth (Griffin et al., 2006).

Enantioselective Cycloadditions

Compounds structurally related to this compound have been utilized in enantioselective [4 + 2] cycloaddition reactions to create sulfamidate-fused 2,6-disubstituted piperidin-4-ones. These reactions have relevance in the synthesis of complex organic molecules, potentially leading to the development of new drugs with improved therapeutic profiles (Liu et al., 2013).

Fluorine-18 Labeling for PET Imaging

The introduction of fluorine-18 into derivatives of this compound has been explored for potential use in PET imaging. This research aims to develop novel radioligands for imaging specific receptors or enzymes in the brain, providing valuable tools for diagnosing and studying neurological disorders (Lang et al., 1999).

Mécanisme D'action

Target of Action

Similar compounds with a piperidin-4-yl structure have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in the regulation of mood, cognition, and motor control.

Mode of Action

Compounds with similar structures have been found to interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels and neuronal activity .

Biochemical Pathways

Given its potential interaction with serotonergic and dopaminergic receptors, it may influence pathways related to neurotransmission, including the serotonin and dopamine pathways .

Result of Action

If it does interact with serotonergic and dopaminergic receptors, it could potentially alter neurotransmitter levels and neuronal activity, leading to changes in mood, cognition, and motor control .

Propriétés

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3S/c17-15-4-2-1-3-14(15)16(20)19-9-7-12(8-10-19)11-18-23(21,22)13-5-6-13/h1-4,12-13,18H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNCBHXSOPZREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)

![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid](/img/structure/B2781952.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2781960.png)

![2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone](/img/structure/B2781966.png)

![2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B2781967.png)